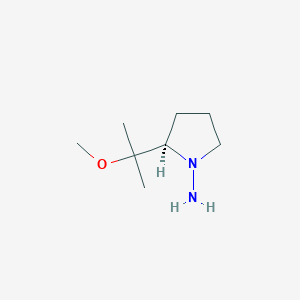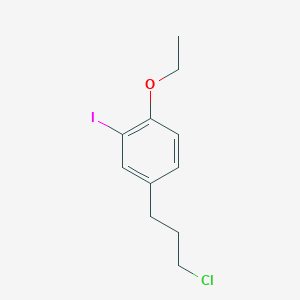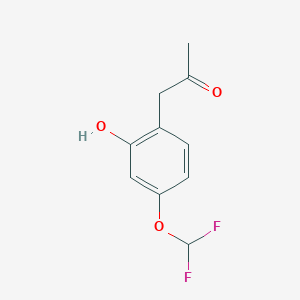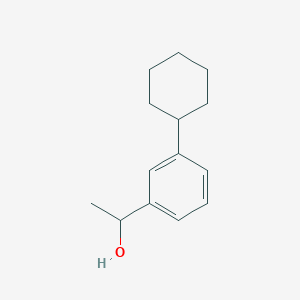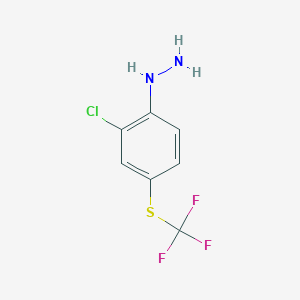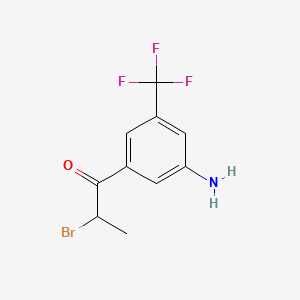
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a compound of interest in organic chemistry due to its unique structural features and potential applications. The presence of both amino and trifluoromethyl groups on the phenyl ring, along with a bromopropanone moiety, makes it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a suitable precursor, followed by the introduction of the amino and trifluoromethyl groups. One common method involves the bromination of 1-(3-Amino-5-(trifluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The bromopropanone moiety can participate in electrophilic reactions, making the compound a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 1-(3-Amino-5-(trifluoromethyl)phenyl)ethanone
- 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one
- 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-iodopropan-1-one
Uniqueness: 1-(3-Amino-5-(trifluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro or iodo analogs
Propiedades
Número CAS |
1803838-36-9 |
|---|---|
Fórmula molecular |
C10H9BrF3NO |
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
1-[3-amino-5-(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(11)9(16)6-2-7(10(12,13)14)4-8(15)3-6/h2-5H,15H2,1H3 |
Clave InChI |
XGQDPECXDZYPDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=CC(=C1)N)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


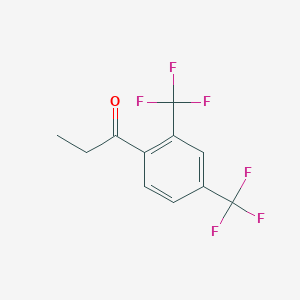
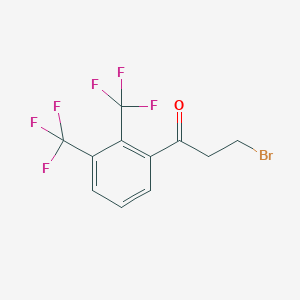
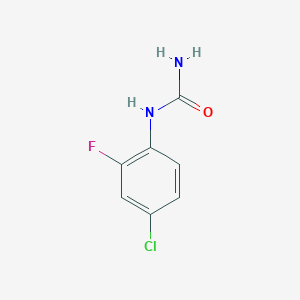
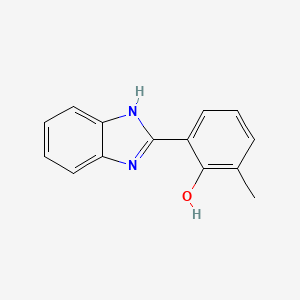
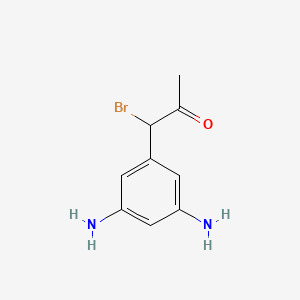
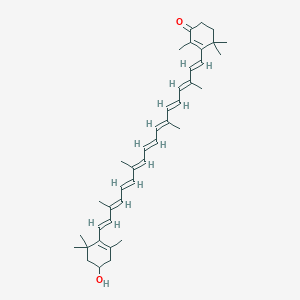
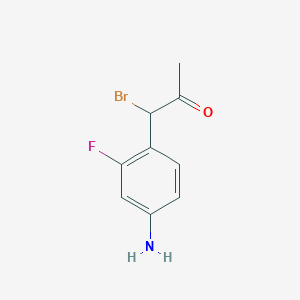
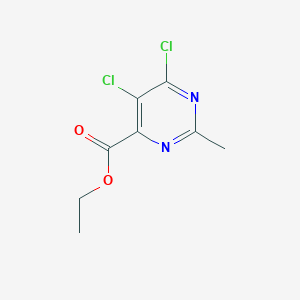
![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)
